molecular formula C27H20N4O4 B11178579 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B11178579
M. Wt: 464.5 g/mol
InChI Key: HBWXKRNSFUOBSI-UHFFFAOYSA-N
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Description

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes two oxazole rings, a pyridine ring, and phenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of oxazole rings and the coupling of various aromatic components. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole rings or the carbonyl groups, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the oxazole rings can produce dihydrooxazole derivatives.

Scientific Research Applications

5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the pyridine ring and additional oxazole ring, making it less complex.

    N-(pyridin-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide: Similar structure but without the methyl groups and additional oxazole ring.

Uniqueness

The uniqueness of 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide lies in its dual oxazole rings and the presence of both phenyl and pyridine groups. This combination of structural features provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-3-phenyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C27H20N4O4/c1-17-22(24(29-34-17)19-11-5-3-6-12-19)26(32)31(21-15-9-10-16-28-21)27(33)23-18(2)35-30-25(23)20-13-7-4-8-14-20/h3-16H,1-2H3

InChI Key

HBWXKRNSFUOBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C3=CC=CC=N3)C(=O)C4=C(ON=C4C5=CC=CC=C5)C

Origin of Product

United States

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